An In-depth Technical Guide to 2-chloro-N-(pyridin-4-yl)acetamide
An In-depth Technical Guide to 2-chloro-N-(pyridin-4-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-chloro-N-(pyridin-4-yl)acetamide, a versatile intermediate compound with significant potential in pharmaceutical research and development.
Core Compound Identity and Properties
CAS Number: 80650-46-0
2-chloro-N-(pyridin-4-yl)acetamide is a heterocyclic organic compound belonging to the chloroacetamide class. Its structure, featuring a reactive chloroacetyl group attached to a pyridine ring, makes it a valuable building block in medicinal chemistry.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [1][2] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Melting Point | 251-253 °C | [3][4] |
| Boiling Point | Predicted for isomer 2-chloro-N-(pyridin-2-yl)acetamide: 378.1±22.0 °C (use with caution) | [5] |
| Solubility | Generally less soluble in water, more soluble in organic solvents. | [6] |
| InChI Key | IMDDMLBUMBJRQM-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The primary synthetic route to 2-chloro-N-(pyridin-4-yl)acetamide is the direct acylation of 4-aminopyridine with chloroacetyl chloride.[1] This nucleophilic acyl substitution reaction is typically performed under controlled temperature conditions to manage its exothermic nature and often employs a base to neutralize the hydrochloric acid byproduct.[1]
The key to the compound's utility lies in the reactivity of the α-chloro group, which is susceptible to nucleophilic substitution. This allows for the covalent modification of biological macromolecules, a fundamental principle behind its application as a chemical probe and a precursor to more complex therapeutic agents.[1][7]
Experimental Protocol: Synthesis of 2-chloro-N-(pyridin-yl)acetamide (General Procedure)
This protocol is adapted from the synthesis of the isomeric 2-chloro-N-pyridin-2-yl-acetamide and can be modified for the 4-pyridyl isomer.
Materials:
-
4-Aminopyridine
-
Chloroacetyl chloride
-
Inert solvent (e.g., 1,2-dichloroethane, dichloromethane)[3][5]
-
Tertiary amine base (e.g., triethylamine)[3]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Acetonitrile (for recrystallization)[5]
Procedure:
-
Dissolve 4-aminopyridine in the inert solvent in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5 °C).[3]
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.[5]
-
Add the tertiary amine base to the reaction mixture to scavenge the HCl produced.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.[3]
-
Upon reaction completion (monitored by TLC), wash the reaction mixture with a saturated aqueous sodium bicarbonate solution.[8]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[5]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
Recrystallize the crude product from acetonitrile to yield pure 2-chloro-N-(pyridin-4-yl)acetamide.[5]
Synthesis Workflow
Caption: General workflow for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
Biological Activity and Potential Applications
2-chloro-N-(pyridin-4-yl)acetamide and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.
Antimicrobial Properties
Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.[1] The proposed mechanism of action involves the reactive chloroacetamide moiety, which can form covalent bonds with essential bacterial enzymes, leading to their inhibition.[1]
Minimum Inhibitory Concentration (MIC) Data for Derivatives
| Bacterial Strain | Compound Type | MIC (µg/mL) |
| Staphylococcus aureus | Derivative of 2-chloro-N-(pyridin-4-yl)acetamide | 40-50 |
| Klebsiella pneumoniae | Derivative of 2-chloro-N-(pyridin-4-yl)acetamide | 40-50 |
| E. coli | Acetamide derivative | 12.5 |
| P. mirabilis | Acetamide derivative | 12.5 |
Note: Data is for derivatives and related acetamide compounds as direct MIC for the parent compound is not consistently reported.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This is a generalized protocol for determining the MIC of a compound against a bacterial strain.
Materials:
-
2-chloro-N-(pyridin-4-yl)acetamide or its derivative
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculate each well (except for a negative control) with the bacterial suspension.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.[2][9][10]
Anticancer Potential and Mechanism of Action
Recent studies have indicated that compounds containing a chloro-N-acetamide group can induce a form of programmed cell death known as ferroptosis.[1][11] This process is distinct from apoptosis and is characterized by iron-dependent lipid peroxidation.
The proposed mechanism involves the covalent modification of a broad range of cellular proteins, including peroxiredoxins, by the reactive chloroacetamide moiety.[1] This leads to an increase in oxidative stress, upregulation of the ferroptotic marker heme oxygenase-1 (HMOX1), and subsequent lipid peroxidation, ultimately resulting in cell death.[1][11]
Proposed Ferroptosis Induction Pathway
Caption: Proposed signaling pathway for ferroptosis induction by 2-chloro-N-(pyridin-4-yl)acetamide.
Conclusion
2-chloro-N-(pyridin-4-yl)acetamide is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis, coupled with the reactivity of the chloroacetamide group, provides a versatile platform for the development of novel therapeutic agents. The emerging evidence of its potential to induce ferroptosis opens up new avenues for cancer research, while its established role as a precursor for antimicrobial agents underscores its continued importance in addressing infectious diseases. Further investigation into the specific cellular targets and optimization of its structure are warranted to fully exploit its therapeutic potential.
References
- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. 2-chloro-N-(pyridin-4-yl)acetamide|Chemical Building Block [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
